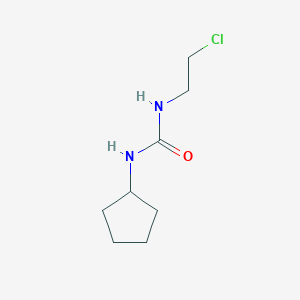

1-(2-Chloroethyl)-3-cyclopentylurea

説明

1-(2-Chloroethyl)-3-cyclopentylurea is a urea derivative characterized by a 2-chloroethyl group and a cyclopentyl substituent attached to the urea scaffold. Urea derivatives typically lack the nitroso (–NO) group present in nitrosoureas, which significantly alters their chemical reactivity and biological mechanisms. The cyclopentyl group in this compound may influence lipophilicity and pharmacokinetic properties compared to cyclohexyl or aromatic substituents in related molecules .

特性

CAS番号 |

13908-08-2 |

|---|---|

分子式 |

C8H15ClN2O |

分子量 |

190.67 g/mol |

IUPAC名 |

1-(2-chloroethyl)-3-cyclopentylurea |

InChI |

InChI=1S/C8H15ClN2O/c9-5-6-10-8(12)11-7-3-1-2-4-7/h7H,1-6H2,(H2,10,11,12) |

InChIキー |

WTSQAKPSTUHFFP-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)NC(=O)NCCCl |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 1-(2-chloroethyl)-3-cyclopentylurea and related compounds:

Key Observations :

- The cyclopentyl group in 1-(2-chloroethyl)-3-cyclopentylurea likely confers intermediate lipophilicity compared to the bulkier cyclohexyl group in CCNU or the aromatic phenyl group in 1-(2-chloroethyl)-3-phenylurea .

- Nitrosoureas (e.g., CCNU) exhibit higher reactivity due to the nitroso group, enabling alkylation and carbamoylation of biomolecules, whereas urea derivatives lack this functionality .

Alkylating and Carbamoylating Activities

- Nitrosoureas (e.g., CCNU) : Decompose to generate 2-chloroethyl isocyanate (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent), causing DNA crosslinks and inhibiting repair enzymes . These activities correlate with antitumor efficacy and toxicity .

- Urea Derivatives : Lack nitroso-mediated decomposition pathways. Their biological activity, if any, may arise from direct interactions (e.g., enzyme inhibition) rather than DNA damage. For example, pyridopyrimidinyl ureas inhibit kinases like ERK .

Cytotoxicity and Antitumor Efficacy

Pharmacokinetic and Toxicological Profiles

Key Insights :

- Nitrosoureas like CCNU rapidly degrade in plasma but achieve high CNS penetration due to lipophilicity, making them effective against brain tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。